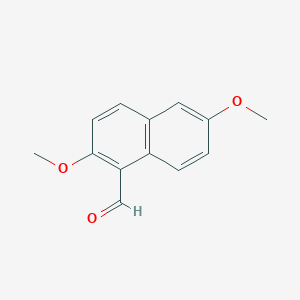

2,6-Dimethoxy-1-naphthaldehyde

Description

Contextualization within Naphthalene (B1677914) Chemistry and Aromatic Aldehydes

To understand the chemical behavior of 2,6-Dimethoxy-1-naphthaldehyde, one must first consider its constituent parts: the naphthalene core and the aromatic aldehyde group. Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, composed of two fused benzene (B151609) rings. ijrpr.comwikipedia.org This fusion creates a planar structure with a delocalized π-electron system, which imparts significant aromatic stability. ijrpr.com Naphthalene undergoes electrophilic aromatic substitution reactions more readily than benzene, allowing for the introduction of various functional groups onto its carbon framework. wikipedia.org

Aromatic aldehydes are compounds containing an aldehyde group (–CHO) directly attached to an aromatic ring. The aldehyde group is highly reactive, particularly towards nucleophilic addition reactions. solubilityofthings.com The aromatic ring influences the reactivity of the aldehyde, and in turn, the aldehyde group affects the electronic properties of the ring.

In this compound, these characteristics are combined and further modulated by the presence of two methoxy (B1213986) groups (–OCH₃) at positions 2 and 6. These electron-donating groups increase the electron density of the naphthalene ring system, making it more susceptible to electrophilic attack than unsubstituted naphthalene. The aldehyde group at the 1-position acts as a deactivating, meta-directing group, influencing the regioselectivity of further reactions. The interplay between the activating methoxy groups and the deactivating aldehyde group on the rigid, electron-rich naphthalene scaffold defines the compound's unique reactivity and utility in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₃H₁₂O₃ | chemsynthesis.com |

| Molecular Weight | 216.24 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.comthieme-connect.com |

| Melting Point | 90–91 °C | thieme-connect.com |

| InChI Key | SZKBFOWEOKWEDD-UHFFFAOYSA-N | sigmaaldrich.com |

| CAS Number | 55218-08-1 | sigmaaldrich.com |

Overview of Structural Significance in Organic Synthesis

The structural arrangement of this compound makes it a valuable precursor in multi-step organic synthesis. Its aldehyde function serves as a handle for a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.

A significant application of this compound is as a key intermediate in the synthesis of 2,6-dihydroxynaphthalene. One reported synthesis involves the Baeyer–Villiger oxidation of this compound, which converts the aldehyde into a formate (B1220265) ester, followed by hydrolysis to yield the corresponding naphthol. researchgate.net 2,6-Dihydroxynaphthalene is an important industrial chemical and a fundamental building block for liquid crystalline polymers and certain pharmaceuticals. researchgate.net

Furthermore, the core structure of dimethoxynaphthaldehyde derivatives is utilized in the creation of more complex heterocyclic systems. For example, related naphthaldehyde derivatives are precursors in the synthesis of photochromic naphthopyrans, which are molecules that can undergo reversible color changes upon exposure to light. The specific substitution pattern of this compound provides a defined starting point for constructing these advanced materials. Its derivatives have also been investigated for their potential biological activities, serving as scaffolds in medicinal chemistry research. nih.gov

Historical Development and Initial Syntheses of Related Naphthaldehydes

The synthesis of naphthaldehydes, in general, has a rich history with several established methods. Early approaches to 1-naphthaldehyde (B104281) and 2-naphthaldehyde (B31174) included the Sommelet reaction, which uses hexamethylenetetramine to convert a halomethylnaphthalene into an aldehyde. orgsyn.org Another classic method is the Rosenmund reduction, where a naphthoyl chloride is catalytically hydrogenated to the corresponding aldehyde. orgsyn.org Other historical syntheses involved the oxidation of methylnaphthalenes, the Vilsmeier-Haack reaction on naphthalene, or formylation via the Gattermann reaction. solubilityofthings.comorgsyn.org

The synthesis of specifically substituted naphthaldehydes like this compound is typically achieved through more modern and regioselective methods. A common strategy is the direct formylation of the corresponding substituted naphthalene.

Table 2: Selected Synthetic Methods for this compound

| Starting Material | Reagents | Key Transformation | Yield | Source(s) |

|---|---|---|---|---|

| 2,6-Dimethoxynaphthalene (B181337) | Difluoro(phenylsulfanyl)methane, SnCl₄, then IBX/DMSO/H₂O | Electrophilic Formylation | 93% | thieme-connect.com |

| 2,6-Dimethoxynaphthalene | Triflic anhydride, DMF | Vilsmeier-Haack type Formylation | Not specified | rsc.org |

One contemporary method involves the electrophilic formylation of 2,6-dimethoxynaphthalene using difluoro(phenylsulfanyl)methane as a formylating agent in the presence of a Lewis acid like tin(IV) chloride (SnCl₄). thieme-connect.com This reaction proceeds with high yield, demonstrating the strong activating effect of the two methoxy groups directing the substitution to the electron-rich 1-position. thieme-connect.com

Another approach involves a Vilsmeier-Haack type reaction where 2,6-dimethoxynaphthalene is treated with a formylating agent generated from dimethylformamide (DMF), for instance with triflic anhydride. rsc.org A multi-step synthesis starting from the more readily available 6-bromo-2-naphthol (B32079) has also been reported. This route involves protection of the hydroxyl group, followed by halogen-metal exchange and subsequent formylation with DMF to introduce the aldehyde group, ultimately leading to a precursor of this compound. researchgate.net These methods highlight the evolution from classical, often harsh, reaction conditions to more controlled and high-yielding modern synthetic strategies.

Structure

3D Structure

Properties

Molecular Formula |

C13H12O3 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

2,6-dimethoxynaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C13H12O3/c1-15-10-4-5-11-9(7-10)3-6-13(16-2)12(11)8-14/h3-8H,1-2H3 |

InChI Key |

SZKBFOWEOKWEDD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(C=C2)OC)C=O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms. weizmann.ac.il

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the molecular framework.

¹H NMR Analysis: The ¹H NMR spectrum of 2,6-Dimethoxy-1-naphthaldehyde displays distinct signals corresponding to the aldehydic proton, the aromatic protons on the naphthalene (B1677914) ring, and the protons of the two methoxy (B1213986) groups. The aldehydic proton is characteristically found at a significant downfield chemical shift due to the deshielding effect of the carbonyl group. The aromatic protons appear as a series of doublets and triplets, with their specific chemical shifts and coupling constants determined by their position on the naphthalene core and the electronic effects of the methoxy and aldehyde substituents. The two methoxy groups each produce a sharp singlet, integrating to three protons each.

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound will show a signal for the carbonyl carbon of the aldehyde group at a characteristic downfield position (typically >190 ppm). The aromatic carbons of the naphthalene ring will appear in the range of approximately 100-160 ppm, with the carbons directly attached to the oxygen atoms of the methoxy groups appearing at the more downfield end of this range. The carbons of the two methoxy groups will be observed as sharp signals in the upfield region of the spectrum (typically 55-60 ppm).

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| -CHO | ~10.5 (s, 1H) | ~192.0 |

| Naphthalene-H | 7.2 - 9.2 (m, 5H) | 105.0 - 160.0 |

| -OCH₃ | ~4.0 (s, 3H) | ~56.0 |

| -OCH₃ | ~3.9 (s, 3H) | ~55.8 |

Note: The table presents predicted values based on general spectroscopic principles and data for analogous naphthalene compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. weizmann.ac.ilresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. youtube.comuvic.ca In this compound, COSY spectra would reveal correlations between adjacent aromatic protons, helping to definitively assign their positions on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. nih.govcolumbia.edu This is instrumental in assigning the ¹³C signals for each protonated carbon in the molecule by linking them to their corresponding, and often more easily assigned, proton signals.

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy is a rapid and effective method for identifying key functional groups. The IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde is typically observed in the region of 1670-1700 cm⁻¹. The presence of the aromatic naphthalene ring is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-O stretching vibrations of the methoxy groups are expected to produce strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aldehyde C-H Stretch | 2720 - 2820 | Weak |

| Aldehyde C=O Stretch | 1670 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| Asymmetric C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong |

| Symmetric C-O Stretch (Aryl Ether) | 1000 - 1075 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It detects molecular vibrations that result in a change in polarizability. currentseparations.com For this compound, the symmetric vibrations of the naphthalene ring system are often strong in the Raman spectrum, providing a characteristic "fingerprint" of the molecule. nih.gov The C=O stretch of the aldehyde is also Raman active, though typically weaker than in the IR spectrum. The technique is particularly useful for observing vibrations of the carbon skeleton.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The UV-Vis spectrum of this compound is dominated by π→π* transitions associated with the extended conjugated system of the naphthalene ring. The presence of the methoxy and aldehyde substituents, which act as auxochromes and chromophores respectively, influences the position and intensity of the absorption maxima (λmax). Naphthalene itself has characteristic absorption bands, and these are expected to be red-shifted (shifted to longer wavelengths) in this compound due to the electron-donating effect of the methoxy groups extending the conjugation. nih.gov

Some naphthalene derivatives are known to be fluorescent, emitting light after being excited by UV radiation. nih.govresearchgate.net Emission studies can provide further information about the electronic structure and excited states of the molecule. The fluorescence spectrum, if present, would be observed at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift).

Single-Crystal X-ray Diffraction (SC-XRD) Analysis of Crystalline Derivatives

The process typically involves synthesizing a suitable crystalline derivative of the parent compound. Common derivatives for crystallographic analysis include Schiff bases, hydrazones, or metal complexes, which are often more amenable to forming high-quality single crystals required for diffraction experiments.

Despite a comprehensive search of scientific literature for single-crystal X-ray diffraction studies on crystalline derivatives of this compound, no specific published reports containing detailed crystallographic data, such as unit cell parameters, space group, or atomic coordinates, could be located. While the synthesis and characterization of derivatives from structurally related naphthaldehydes, such as 2-hydroxy-1-naphthaldehyde (B42665), are well-documented with numerous SC-XRD studies, the same level of crystallographic information is not currently available in the public domain for derivatives of the 2,6-dimethoxy substituted compound.

The analysis of such derivatives, were the data available, would typically yield a crystallographic information file (CIF) from which detailed structural parameters can be extracted and presented. An example of a standard data table that would be generated from such an analysis is shown below for illustrative purposes.

Hypothetical Crystallographic Data Table for a Derivative of this compound

| Parameter | Value |

|---|---|

| Empirical Formula | [e.g., C₂₀H₁₉NO₃] |

| Formula Weight | [e.g., 333.37] |

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁/c] |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | [Value] |

| Calculated Density (g/cm³) | [Value] |

Note: The data in this table is hypothetical and serves only to illustrate the type of information obtained from an SC-XRD experiment. No experimental data was found for a derivative of this compound.

Detailed research findings from such a study would describe the planarity of the naphthalene ring system, the conformation of the methoxy groups, and the geometry of the derivative moiety. Furthermore, the analysis would reveal non-covalent interactions like hydrogen bonds, π-π stacking, or C-H···π interactions that stabilize the crystal lattice. This information is crucial for fields such as materials science and medicinal chemistry, where molecular shape and intermolecular interactions directly influence a compound's properties and function. The absence of such data highlights a potential area for future research in the structural chemistry of naphthaldehyde derivatives.

Computational and Theoretical Chemistry Studies

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small gap suggests high polarizability and chemical reactivity. frontiersin.org

While specific FMO data for 2,6-Dimethoxy-1-naphthaldehyde is not available, studies on various 2-hydroxy-1-naphthaldehyde (B42665) derivatives provide valuable insights. The HOMO-LUMO gap for these compounds typically falls in the range of 3.6 to 4.7 eV, indicating good stability. tandfonline.comfrontiersin.org From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) can be calculated. These indices provide a quantitative measure of the molecule's reactivity and are crucial in predicting its behavior in chemical reactions. tandfonline.comtandfonline.com

Table 3: Frontier Molecular Orbital Energies and Global Reactivity Descriptors for a Representative 2-hydroxy-1-naphthaldehyde Derivative

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | E_HOMO | -6.546 |

| LUMO Energy | E_LUMO | -2.724 |

| Energy Gap | ΔE | 3.822 |

| Ionization Potential (IP) | IP | 6.546 |

| Electron Affinity (EA) | EA | 2.724 |

| Hardness | η | 1.911 |

| Softness | S | 0.261 |

| Electronegativity | χ | 4.635 |

| Chemical Potential | μ | -4.635 |

| Electrophilicity Index | ω | 5.617 |

Source: Data adapted from a DFT study on a 2-hydroxy-1-naphthaldehyde based barbiturate. tandfonline.comtandfonline.com

Analysis of Noncovalent Interactions and Supramolecular Assembly Prediction

Noncovalent interactions, such as hydrogen bonds and π-π stacking, govern how molecules recognize each other and assemble into larger, ordered structures in the solid state. Computational methods are essential for visualizing and quantifying these interactions.

Hirshfeld surface analysis is a powerful technique used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment. The surface is colored based on the normalized contact distance (d_norm), where red spots indicate close contacts (strong interactions like hydrogen bonds), blue indicates longer contacts, and white indicates contacts around the van der Waals separation. nih.gov

Accompanying 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts, showing the percentage contribution of each interaction to the total Hirshfeld surface. For derivatives of 2-hydroxy-1-naphthaldehyde, Hirshfeld analysis reveals that crystal packing is often dominated by H···H, C···H, and O···H contacts. nih.gov Void volume assessment calculates the empty space within the crystal lattice, which can provide insights into the mechanical stability of the crystal. nih.gov

The specific types and geometry of noncovalent interactions determine the final supramolecular architecture. In the crystal structures of naphthaldehyde derivatives, intermolecular hydrogen bonds, particularly C-H···O interactions, often link molecules into dimers, chains, or more complex networks. nih.gov

In addition to hydrogen bonding, π-π stacking interactions between the aromatic naphthalene (B1677914) rings are crucial for stabilizing the crystal packing. These can be off-set or face-to-face, with inter-centroid distances typically between 3.6 and 4.0 Å. nih.gov Computational studies can precisely characterize the geometry and energetics of these interactions, providing a complete picture of the forces that govern the solid-state assembly of this compound and related compounds.

Photophysical and Photochemical Process Simulations

Simulations of photophysical and photochemical processes are crucial for understanding how molecules interact with light. These studies can predict fluorescence, phosphorescence, and the dynamics of excited states, guiding the development of new materials for applications in sensors, displays, and photonics.

Excited State Intramolecular Proton Transfer (ESIPT) Dynamics

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within the same molecule after it has been excited by light. This process typically requires the molecule to possess both a proton-donating group (like a hydroxyl group, -OH) and a proton-accepting group (like a carbonyl oxygen) in close proximity, often linked by an intramolecular hydrogen bond. Upon photoexcitation, the acidity and basicity of these groups can increase, facilitating an ultrafast proton transfer to form an excited-state tautomer, which then often relaxes to the ground state via fluorescence at a different wavelength. acs.orgacs.org

The ESIPT phenomenon is not a characteristic photochemical pathway for this compound. The molecular structure of this compound contains two methoxy (B1213986) groups (-OCH₃) and an aldehyde group (-CHO). It lacks the acidic proton-donating hydroxyl group necessary to initiate the intramolecular proton transfer to the aldehyde's carbonyl oxygen. Therefore, simulations of ESIPT dynamics are not relevant to this specific molecule. Studies on related compounds, such as 2-hydroxy-1-naphthaldehyde, have investigated this mechanism, where the presence of the hydroxyl group enables a low-energy barrier for proton transfer in the excited state. researchgate.net

Quantum Chemical Studies of Luminescence Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in elucidating the luminescence properties of molecules. These methods are used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them, and the nature of electronic transitions, which govern the absorption and emission of light. spectroscopyonline.com

While specific computational studies on the luminescence of this compound are not extensively detailed in the reviewed literature, research on analogous naphthaldehyde derivatives provides significant insight. For instance, in studies of 2-hydroxy-1-naphthaldehyde derivatives, DFT calculations have been employed to understand the reaction mechanism with analytes that cause a "turn-off" fluorescence response. spectroscopyonline.com These calculations show that the HOMO and LUMO are often distributed on the naphthalene ring system. spectroscopyonline.com Changes to the molecular structure, such as deprotonation, can alter the electron distribution and significantly decrease the HOMO-LUMO energy gap, leading to changes in the observed fluorescence. spectroscopyonline.com

The table below illustrates typical data obtained from DFT calculations for a related naphthaldehyde-based sensor (HNT) and its state after reacting with cyanide (CN⁻), demonstrating how these calculations explain changes in photophysical properties. spectroscopyonline.com

| Species | HOMO (a.u.) | LUMO (a.u.) | Energy Gap (a.u.) |

| HNT Sensor | -0.23115 | -0.07663 | 0.15452 |

| HNT + CN⁻ | -0.17056 | -0.08225 | 0.08831 |

This data is for a 2-hydroxy-1-naphthaldehyde derivative (HNT) and is illustrative of the computational approach used in this class of compounds. spectroscopyonline.com

Non-Linear Optical (NLO) Property Theoretical Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optical switching, frequency conversion, and other photonic technologies. Theoretical predictions, primarily using DFT, play a crucial role in the design and screening of new organic molecules with high NLO activity. These calculations can determine key parameters such as the dipole moment, polarizability (α), and first-order hyperpolarizability (β), which quantify the NLO response.

Theoretical prediction studies focusing specifically on this compound are not prominent in the literature. However, computational and experimental work on structurally similar compounds highlights the potential of naphthaldehyde derivatives as NLO materials. For example, the NLO properties of the isomer 6-Methoxy-2-naphthaldehyde have been investigated. This compound was found to exhibit a second-harmonic generation (SHG) efficiency 0.59 times that of the standard NLO material, urea.

Furthermore, theoretical studies on other aromatic aldehydes, such as brominated dimethoxybenzaldehydes, demonstrate the methodology for predicting NLO properties. In these studies, DFT calculations are used to investigate how variations in molecular structure, such as the position of substituent groups, influence the electronic configuration and hyperpolarizability. The presence of electron-donating groups (like methoxy) and π-conjugated systems (like the naphthalene core) is known to enhance NLO response. Calculations often reveal that a larger difference in the dipole moments between the ground and excited states, along with a significant intramolecular charge transfer, contributes to a higher hyperpolarizability value.

The table below summarizes NLO data for related compounds, illustrating the range of properties observed in this molecular family.

| Compound | Method | NLO Property | Value | Reference |

| 6-Methoxy-2-naphthaldehyde | Experimental (Kurtz-Perry powder technique) | SHG Efficiency | 0.59 x Urea | |

| 3-(naphthalen-1-yl)-1-(4-(phenylethynyl)phenyl)-2-propen-1-one | DFT (B3LYP/6-31G(d,p)) | Total First Hyperpolarizability (β_tot) | 420.51 x 10⁻³⁰ esu |

Chemical Reactivity and Derivative Synthesis

Reactions with Lewis Acids and Active Formylating Species

The reactivity of naphthaldehydes can be significantly influenced by the presence of Lewis acids. These electron-accepting species can coordinate to the carbonyl oxygen of the aldehyde group, thereby increasing its electrophilicity and rendering the aromatic system more susceptible to nucleophilic attack. While specific studies on the complexation of 2,6-dimethoxy-1-naphthaldehyde with Lewis acids are not extensively detailed in the literature, general principles suggest that such interactions would enhance the aldehyde's reactivity towards various nucleophiles.

Formylation reactions are crucial for the introduction of an aldehyde group onto an aromatic ring. The Vilsmeier-Haack reaction, for instance, employs a phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF) to generate a Vilsmeier reagent, which is an electrophilic iminium salt. organic-chemistry.orgwikipedia.org This reagent can then attack an electron-rich aromatic compound. Given the electron-donating nature of the two methoxy (B1213986) groups, 2,6-dimethoxynaphthalene (B181337) would be a suitable substrate for such a reaction, with formylation expected to occur at an activated position.

Another relevant method is the Duff reaction, which utilizes hexamine in the presence of an acid to formylate activated aromatic compounds, particularly phenols. wikipedia.org The reaction proceeds through the formation of an iminium ion intermediate that acts as the electrophile. wikipedia.org The electron-rich nature of the 2,6-dimethoxynaphthalene ring system suggests its potential as a substrate for this type of formylation.

Heterocyclic Compound Synthesis Utilizing Naphthaldehyde Scaffolds

The aldehyde group of this compound serves as a versatile handle for the construction of various heterocyclic systems through condensation and cyclization reactions.

The reaction of this compound with compounds containing two nucleophilic sites can lead to the formation of fused heterocyclic rings. For instance, condensation with binucleophiles such as 1,2-diamines can pave the way for the synthesis of quinazoline (B50416) derivatives. organic-chemistry.orgnih.gov The initial step would involve the formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic quinazoline ring system.

Furthermore, the Pictet-Spengler reaction offers a powerful strategy for the synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline skeletons. wikipedia.orgebrary.net This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution. wikipedia.org this compound, with its electron-rich naphthalene (B1677914) core, is a suitable aldehyde component for this reaction, facilitating the ring closure step.

Condensation of this compound with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in a Knoevenagel condensation, can yield α,β-unsaturated products. researchgate.netorganic-chemistry.org These intermediates are valuable precursors for further annulation reactions to construct various heterocyclic rings.

Isoxazoles, five-membered aromatic heterocycles containing one nitrogen and one oxygen atom, can be synthesized from α,β-unsaturated ketones, which can be derived from this compound. The general strategy involves the condensation of the naphthaldehyde with a ketone to form a chalcone-like intermediate. Subsequent reaction of this intermediate with hydroxylamine (B1172632) leads to the formation of the isoxazole (B147169) ring through a cyclization-dehydration sequence.

The aldehyde functionality of this compound can also be a starting point for the synthesis of other nitrogen-containing heterocycles. For example, reaction with hydrazines can yield hydrazones, which can then undergo further cyclization reactions.

Regioselective Functionalization and Substituent Effects on Reactivity

The regioselectivity of further electrophilic aromatic substitution on the this compound ring is governed by the directing effects of the existing substituents. The two methoxy groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic system through resonance. leah4sci.comchemistrysteps.com The aldehyde group, on the other hand, is a deactivating, meta-directing group. leah4sci.com

The combined influence of these groups will determine the position of incoming electrophiles. The powerful activating and ortho-, para-directing nature of the methoxy groups will likely dominate, directing further substitution to the positions ortho and para to them. However, steric hindrance from the existing substituents will also play a crucial role in determining the final product distribution. The positions most activated by the methoxy groups and not sterically hindered would be the most likely sites for further functionalization.

Oxidative and Reductive Transformations of Aldehyde Moiety

The aldehyde group in this compound is susceptible to both oxidation and reduction, providing pathways to other important functional groups.

A common and efficient method for the reduction of aldehydes to primary alcohols is the use of sodium borohydride (B1222165) (NaBH₄). ugm.ac.iddss.go.thnih.govorganic-chemistry.org This reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. Treatment of this compound with sodium borohydride would yield (2,6-dimethoxynaphthalen-1-yl)methanol.

Conversely, the aldehyde group can be oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) (KMnO₄) or peracids. researchgate.net The oxidation of this compound would lead to the formation of 2,6-dimethoxy-1-naphthoic acid.

The Baeyer-Villiger oxidation is a notable reaction of aldehydes and ketones that involves the insertion of an oxygen atom adjacent to the carbonyl group, leading to the formation of an ester or a carboxylic acid. wikipedia.orgnih.govorganic-chemistry.org When applied to naphthaldehydes, this reaction typically yields formate (B1220265) esters, which can be subsequently hydrolyzed to the corresponding naphthols. doi.orgacs.org

The reaction of this compound with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to produce 2,6-dimethoxynaphthalen-1-yl formate. Subsequent hydrolysis of this formate ester would provide 2,6-dimethoxy-1-naphthol. This two-step sequence offers a valuable method for the conversion of a naphthaldehyde to a naphthol.

Reaction Kinetics and Mechanistic Investigations

There is currently a lack of published research on the reaction kinetics and mechanistic investigations of this compound. While studies on the reactivity of other naphthalene derivatives and aromatic aldehydes exist, these findings cannot be directly extrapolated to predict the kinetic behavior or reaction mechanisms of this compound.

Mechanistic studies would typically involve techniques such as transient absorption spectroscopy to observe reactive intermediates, quantum yield measurements to determine reaction efficiency, and computational modeling to map out potential energy surfaces. Kinetic investigations would involve monitoring the rate of disappearance of the reactant or the formation of products under various conditions (e.g., changing reactant concentrations, temperature, or light intensity) to determine the rate law and activation parameters. As of the current date, such detailed studies for this compound have not been reported in the scientific literature.

Advanced Materials and Supramolecular Chemistry Applications

Luminescent Material Development and Photonic Applications

Naphthalene (B1677914) and its derivatives are well-known for their fluorescent properties, originating from the π-conjugated aromatic system. researchgate.netmdpi.com The introduction of substituents, such as methoxy (B1213986) and aldehyde groups, can modulate these properties by altering the electron density and energy levels of the molecule. mdpi.com

Design and Synthesis of Fluorescent Compounds

The synthesis of fluorescent compounds often involves tailoring a core chromophore, like naphthalene, to achieve desired photophysical characteristics such as high quantum yields and good photostability. mdpi.com Electron-donating groups (like methoxy) and electron-withdrawing groups (like aldehyde) can be strategically placed on the aromatic core to create donor-acceptor systems, which often leads to compounds with interesting fluorescent properties. nih.gov However, specific studies detailing the design and synthesis of novel fluorescent materials directly derived from 2,6-Dimethoxy-1-naphthaldehyde are not prominently featured in current scientific literature.

Tunable Luminescence Properties for Optoelectronic Devices

The ability to tune the emission wavelength and intensity of luminescent materials is crucial for their application in optoelectronic devices like organic light-emitting diodes (OLEDs). This tuning is typically achieved by modifying the chemical structure of the fluorescent molecule. While research exists on tuning the luminescence of various naphthalimide and other naphthaldehyde derivatives for such purposes, specific data on the tunable properties of compounds based on this compound remains uncharacterised in the available literature. researchgate.netresearchgate.net

Organic Electronic and Optoelectronic Materials Design

The rigid, planar structure and π-electron system of naphthalene make it a promising building block for organic semiconductors. These materials are essential for devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Application in Polymer Semiconductor Monomers and Advanced Materials

Naphthalene-based units can be incorporated into polymer chains to create conjugated polymers with semiconducting properties. The specific arrangement and substitution of the naphthalene core influence the polymer's electronic properties, solubility, and solid-state packing. mdpi.comresearchgate.net For instance, polymers based on naphthalenediimide are known n-type semiconductors. However, the use of this compound as a monomer for creating new polymer semiconductors has not been specifically reported.

Exploration of Charge Transfer Properties in Conjugated Systems

Intramolecular and intermolecular charge transfer are fundamental processes in organic electronic materials. The presence of both electron-donating (dimethoxy) and electron-withdrawing (naphthaldehyde) moieties suggests that derivatives of this compound could exhibit charge-transfer characteristics. Such properties are vital for the efficiency of solar cells and other electronic devices. Nevertheless, detailed studies exploring the charge transfer dynamics within conjugated systems explicitly built from this compound are absent from the reviewed literature.

Supramolecular Assemblies and Noncovalent Interaction Engineering

Supramolecular chemistry involves the organization of molecules into larger, functional structures through noncovalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. acs.orgrsc.org The functional groups on this compound (carbonyl and methoxy groups) could potentially participate in directing such self-assembly processes. These organized assemblies can exhibit unique material properties that differ from the individual molecules. Despite the theoretical potential for this compound to engage in forming structured supramolecular systems, specific research on the noncovalent interaction engineering and resulting assemblies of this compound has not been found.

Self-Assembly Processes and Hierarchical Structures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. While specific studies detailing the self-assembly of this compound are not extensively documented, the molecular structure possesses features conducive to such processes. The aromatic naphthalene core can participate in π-π stacking interactions, a significant driving force in the formation of ordered assemblies. Furthermore, the methoxy and aldehyde functional groups can engage in weaker intermolecular interactions, such as dipole-dipole forces and hydrogen bonding (with appropriate partner molecules), which can direct the formation of hierarchical structures. The interplay of these forces could potentially lead to the formation of complex, multi-level architectures.

Crystal Engineering through Controlled Intermolecular Forces

Crystal engineering is a subset of supramolecular chemistry that focuses on the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. The crystal packing of molecules is dictated by a variety of forces, including hydrogen bonds, halogen bonds, van der Waals forces, and π-π interactions.

Chemosensing Mechanisms and Design Principles for Analyte Detection (Non-Biological)

Chemosensors are molecules designed to detect and signal the presence of specific chemical species. Derivatives of naphthaldehyde have been investigated for their potential in creating selective and sensitive chemosensors. The core principle involves the interaction of the analyte with the sensor molecule, which leads to a measurable change in a physical property, such as color (chromogenic) or fluorescence (fluorogenic).

Fluoride (B91410) Ion Detection Strategies

The detection of fluoride ions is of significant interest due to their impact on environmental and biological systems. Schiff bases, which are compounds containing a carbon-nitrogen double bond, are a common platform for the design of anion sensors. Schiff bases derived from aldehydes, including salicylaldehyde (B1680747) and potentially naphthaldehyde derivatives, have been synthesized to act as fluoride ion sensors. researchgate.net

The general strategy involves the reaction of the aldehyde group of a molecule like this compound with an amine to form a Schiff base. This Schiff base can then be designed to have a specific binding site for the fluoride ion. The interaction between the fluoride ion and the sensor can occur through various mechanisms, such as hydrogen bonding or a chemical reaction, leading to a detectable signal. For instance, the presence of fluoride ions can cause a color change in a solution containing a Schiff base sensor, allowing for visual detection. researchgate.net

General Principles of Turn-on/Turn-off Fluorescence Chemosensors

Fluorescence-based chemosensors offer high sensitivity and are broadly classified as "turn-off" or "turn-on" systems. A turn-off sensor exhibits strong initial fluorescence that is quenched upon binding with the analyte. Conversely, a turn-on sensor is initially non-fluorescent or weakly fluorescent, and its fluorescence is significantly enhanced in the presence of the target analyte.

The design of such sensors often relies on photophysical processes like Photoinduced Electron Transfer (PET). In a typical PET-based turn-on sensor, the molecule consists of a fluorophore (the light-emitting part) and a receptor (the analyte-binding part) connected by a short spacer. In the absence of the analyte, an electron transfer from the receptor to the excited fluorophore quenches the fluorescence. When the analyte binds to the receptor, it alters the electronic properties of the receptor, inhibiting the PET process and thus "turning on" the fluorescence. Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) have been utilized in creating turn-on fluorescent sensors for metal ions like Zn2+, operating via the PET mechanism. nih.gov

Chromogenic and Fluorogenic Response Systems

Chromogenic and fluorogenic sensors produce a signal that is a change in color or fluorescence, respectively. These responses are often triggered by the interaction of the analyte with the sensor molecule, leading to a change in its electronic structure.

For example, a Schiff base derived from 2-hydroxy-1-naphthaldehyde and an amino thiazole (B1198619) has been shown to act as a selective turn-on fluorescent chemosensor for Al(III) ions. nih.gov Similarly, Schiff base compounds derived from salicylaldehyde have been designed as turn-on fluorescent probes for the detection of Al3+. nih.gov The binding of the metal ion to the Schiff base can restrict C=N isomerization and inhibit other non-radiative decay pathways, leading to an enhancement of fluorescence.

In chromogenic systems, the binding of an analyte can alter the intramolecular charge transfer (ICT) characteristics of the sensor molecule. This change in the electronic distribution affects the wavelengths of light the molecule absorbs, resulting in a visible color change. While specific examples for this compound are not prevalent, the general principles observed in related naphthaldehyde and salicylaldehyde systems provide a strong foundation for its potential application in the development of novel chromogenic and fluorogenic sensors.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The future synthesis of 2,6-Dimethoxy-1-naphthaldehyde is expected to pivot towards methodologies that offer greater efficiency, selectivity, and sustainability over traditional approaches. Current synthetic routes often commence with the preparation of the 2,6-dimethoxynaphthalene (B181337) scaffold, followed by a regioselective formylation step. This formylation can be challenging, as conventional electrophilic aromatic substitution on alkoxy-naphthalenes tends to favor other positions.

Emerging research is focused on overcoming these challenges through advanced catalytic systems. Key future directions include:

C-H Functionalization: Direct, regioselective C-H formylation using transition-metal catalysts represents a significant leap forward. researchgate.net These methods can reduce the number of synthetic steps, minimize the use of protecting groups, and avoid harsh reagents like organolithiums, thereby improving atom economy and safety. semanticscholar.org

Flow Chemistry: The adoption of continuous flow reactors for formylation and other synthetic steps can enhance reaction control, improve safety, and allow for easier scalability. This technology minimizes reaction times and can lead to higher yields and purities.

Biocatalysis: The use of engineered enzymes to perform selective oxidation or formylation on the naphthalene (B1677914) core offers a highly green and efficient alternative. While still a nascent field for this specific substrate, biocatalysis holds immense promise for sustainable chemical production.

| Methodology | Potential Advantage | Research Focus |

| Catalytic C-H Functionalization | Higher atom economy, fewer steps, improved safety. | Development of selective catalysts for the C-1 position. |

| Continuous Flow Synthesis | Enhanced process control, improved yield, scalability. | Optimization of reaction conditions in microreactor systems. |

| Biocatalysis | High selectivity, mild conditions, renewable catalysts. | Enzyme discovery and engineering for naphthalene functionalization. |

Exploration of New Architectures in Supramolecular Chemistry

The rigid, planar structure and specific electronic properties of this compound make it an exemplary candidate for constructing complex supramolecular assemblies. nih.gov Future research will harness non-covalent interactions—such as π–π stacking, dipole-dipole forces, and hydrogen bonding (after derivatization)—to create highly ordered, functional materials. northwestern.edu

Emerging trends in this area include:

Photoresponsive Systems: The aldehyde group can be readily converted into Schiff bases or other functional moieties that are responsive to light. nih.gov By integrating these derivatives into larger assemblies, researchers can create "smart" materials that change their structure or properties upon light irradiation, with applications in data storage, molecular switches, and controlled-release systems.

Self-Assembled Sensors: The intrinsic fluorescence of the naphthalene core is a key feature. New supramolecular structures could be designed where the self-assembly process or the binding of a target analyte modulates the fluorescence output, leading to highly sensitive and selective chemical sensors.

Two-Dimensional Materials: There is growing interest in using planar organic molecules to create two-dimensional (2D) supramolecular polymers. researchgate.net this compound could serve as a fundamental building block for novel 2D materials with unique electronic or catalytic properties.

Advanced Computational Modeling for Predictive Material Design

Computational chemistry is a transformative tool for accelerating the discovery of new materials by predicting their properties before they are ever synthesized in a lab. For this compound and its derivatives, advanced modeling will play a crucial role in guiding experimental efforts.

Future research will increasingly rely on:

Density Functional Theory (DFT): This method will continue to be used to accurately predict the electronic structure, molecular geometry, and spectroscopic properties of materials derived from the naphthaldehyde core. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the self-assembly process, providing insights into how individual molecules organize into larger, functional supramolecular structures and predicting the stability of these assemblies.

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions within a crystal, which is critical for understanding and predicting the packing of molecules in the solid state. nih.gov This predictive power is essential for designing crystalline materials with desired properties, such as those for nonlinear optics or semiconductors.

Machine Learning and AI: An emerging frontier is the use of machine learning algorithms trained on large datasets of chemical information to predict the properties and synthetic accessibility of novel this compound derivatives, drastically speeding up the design-synthesis-test cycle.

| Computational Tool | Predicted Property | Application in Material Design |

| Density Functional Theory (DFT) | Electronic structure, UV-Vis spectra, HOMO/LUMO energies. | Designing molecules with specific optical and electronic properties. |

| Molecular Dynamics (MD) | Self-assembly pathways, conformational stability. | Predicting the formation of stable supramolecular architectures. |

| Hirshfeld Surface Analysis | Intermolecular interactions, crystal packing. | Engineering solid-state properties for crystalline materials. |

Integration in Multifunctional Hybrid Materials

A significant future direction involves incorporating this compound into multifunctional hybrid materials, where its unique properties are combined with those of other materials like polymers or inorganic frameworks.

Key areas of exploration are:

Metal-Organic Frameworks (MOFs): The naphthalene-2,6-disubstituted core is already a known building block for MOFs when the functional groups are carboxylates. frontiersin.orgnih.govresearchgate.net Future work will involve converting the aldehyde of this compound into a suitable linker group. This would integrate the luminescent naphthaldehyde unit directly into the MOF structure, creating porous materials that are also fluorescent, ideal for applications in chemical sensing or photocatalysis.

Polymer-MOF Hybrids (polyMOFs): This novel class of materials combines the structural diversity of MOFs with the processability of polymers. nih.gov Derivatives of this compound could be incorporated into polymer backbones that then serve as ligands for MOF construction, yielding robust, flexible, and porous hybrid materials.

Functional Guest Encapsulation: The molecule itself can be encapsulated as a guest within the pores of host materials like zeolites or MOFs. Inside the host, its fluorescent properties could be used to probe the internal environment or to detect the presence of other guest molecules that interact with it, leading to new types of sensing platforms.

Role in Sustainable Chemical Processes

Aligning with the global push for green chemistry, future research on this compound will increasingly focus on its role within sustainable chemical processes. epa.gov This involves not only how the compound is made but also how it is used.

Emerging research directions include:

Green Synthesis Protocols: A primary goal is the development of synthetic routes that adhere to the principles of green chemistry. rsc.org This includes the use of renewable feedstocks, safer solvents (like deep eutectic solvents), and energy-efficient reaction conditions, such as those enabled by microwave-assisted synthesis or photocatalysis. researchgate.netrsc.org

Catalyst Development: The molecule and its derivatives could be employed as organocatalysts or as ligands for metal catalysts in various organic transformations. The goal is to develop highly efficient and recyclable catalytic systems that can replace stoichiometric reagents, thereby reducing waste. mdpi.com

Biodegradability: A forward-thinking approach involves designing derivatives of this compound that maintain their desired function but are designed to break down into innocuous products at the end of their lifecycle, preventing persistence in the environment. epa.gov This is particularly important for applications where the material may be released, such as in pigments or agricultural chemicals.

Q & A

Q. What are the optimal synthetic routes for 2,6-Dimethoxy-1-naphthaldehyde, and how can reaction efficiency be monitored?

Methodological Answer: A common approach involves nucleophilic substitution on a pre-functionalized naphthalene derivative. For example:

Starting Material Preparation : Begin with 1-naphthol derivatives. Methoxy groups can be introduced via alkylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF .

Aldehyde Functionalization : Use Vilsmeier-Haack formylation (POCl₃/DMF) to introduce the aldehyde group at the 1-position of the naphthalene ring.

Reaction Monitoring : Track progress via thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) as the mobile phase. UV visualization or iodine staining aids in detecting intermediates .

Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures improves purity.

Key Considerations : Optimize stoichiometry of methoxy group introduction to avoid over-alkylation. Validate product purity via melting point analysis and NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural confirmation:

- ¹H/¹³C NMR : Identify methoxy protons (δ ~3.8–4.0 ppm) and aldehyde protons (δ ~10.0 ppm). Aromatic protons in the naphthalene ring appear as a multiplet (δ ~6.8–8.5 ppm).

- FT-IR : Confirm aldehyde C=O stretch (~1680–1720 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 188.22 (C₁₂H₁₂O₂) and fragmentation patterns consistent with methoxy and aldehyde groups.

- UV-Vis Spectroscopy : Monitor π→π* transitions in the naphthalene core (λmax ~270–310 nm) to assess electronic effects of substituents .

Data Cross-Validation : Compare experimental results with computational predictions (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities.

Q. How is this compound applied in enzymatic studies?

Methodological Answer: The compound serves as a fluorogenic substrate for oxidoreductases (e.g., alcohol dehydrogenase):

Enzyme Assay Design :

- Prepare a reaction buffer (pH 7.4, 25°C) containing NAD⁺/NADH cofactors.

- Add this compound to the enzyme mixture and monitor fluorescence emission (excitation ~350 nm, emission ~450 nm).

Kinetic Analysis : Use the Michaelis-Menten model to calculate Kₘ and Vₘₐₓ. Initial rates are derived from fluorescence intensity changes over time.

Selectivity Testing : Compare activity against structurally similar aldehydes (e.g., 1-naphthaldehyde) to evaluate substituent effects on enzyme binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer: Discrepancies often arise from variations in experimental models or exposure routes. To address this:

Standardize Protocols : Replicate studies using consistent exposure routes (oral, dermal, or inhalation) and species (e.g., Sprague-Dawley rats vs. human cell lines).

Dose-Response Analysis : Perform OECD Guideline-compliant assays (e.g., acute toxicity OECD 423) to establish LD₅₀/LC₅₀ values.

Mechanistic Studies : Use transcriptomics or metabolomics to identify toxicity pathways (e.g., oxidative stress biomarkers like glutathione depletion).

Data Reconciliation : Apply statistical tools (e.g., meta-analysis) to harmonize results across studies, accounting for variables like solvent choice or purity .

Q. What strategies enhance the regioselectivity of this compound in electrophilic substitution reactions?

Methodological Answer: The methoxy groups act as ortho/para-directing substituents. To control regioselectivity:

Steric Effects : Use bulky electrophiles (e.g., tert-butyl halides) to favor substitution at less hindered positions.

Lewis Acid Catalysis : Employ AlCl₃ or FeCl₃ to polarize the electrophile and direct it to electron-rich regions.

Computational Modeling : Predict reactive sites using Fukui indices or electrostatic potential maps (DFT calculations at B3LYP/6-31G* level).

Experimental Validation : Compare reaction outcomes (HPLC-MS) under varying conditions to optimize yields of desired regioisomers .

Q. How do environmental degradation products of this compound impact ecotoxicological assessments?

Methodological Answer: Degradation pathways depend on environmental conditions:

- Photolysis : UV exposure in aqueous media generates quinone derivatives via demethoxylation. Monitor using LC-QTOF-MS.

- Microbial Degradation : Soil microbiota may cleave methoxy groups, producing 1-naphthaldehyde. Use ISO 11266-1 protocols to assess biodegradation rates.

- Toxicity Profiling : Test degradation products in Daphnia magna (OECD 202) or algal growth inhibition assays (OECD 201). Compare EC₅₀ values with parent compound .

Q. What advanced techniques elucidate reaction mechanisms involving this compound in organocatalysis?

Methodological Answer: Mechanistic studies often combine experimental and computational methods:

Kinetic Isotope Effects (KIE) : Replace methoxy hydrogens with deuterium to probe rate-determining steps.

In Situ Spectroscopy : Use FT-IR or Raman to detect transient intermediates (e.g., enolates).

DFT Transition State Analysis : Model reaction pathways (e.g., aldol condensation) to identify energy barriers and stereochemical outcomes.

Isotopic Labeling : Synthesize ¹³C-labeled aldehyde to track bond formation/cleavage via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.